molecular formula C24H21N3O3 B2423626 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 931748-66-2

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2423626
CAS No.: 931748-66-2
M. Wt: 399.45
InChI Key: KEZIGLZOJPKCQX-UHFFFAOYSA-N
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Description

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features multiple functional groups, including an oxazole ring, a furan ring, and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve the use of furan derivatives and coupling reactions.

    Attachment of the nitrile group: This can be done through nucleophilic substitution or other suitable methods.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methylbenzyl)amino)-2-(5-(methoxymethyl)furan-2-yl)oxazole-4-carbonitrile
  • 5-((4-Methylbenzyl)amino)-2-(5-(ethoxymethyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

The unique combination of functional groups in 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile might confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-3-7-18(8-4-16)14-26-23-21(13-25)27-24(30-23)22-12-11-20(29-22)15-28-19-9-5-17(2)6-10-19/h3-12,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZIGLZOJPKCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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